molecular formula C15H14N4O2 B10922026 Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832741-22-7

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10922026
CAS No.: 832741-22-7
M. Wt: 282.30 g/mol
InChI Key: DAOTXDGOBBMKGK-UHFFFAOYSA-N
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Description

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C15H14N4O2. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features and diverse range of applications in various fields of research and industry.

Biological Activity

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound recognized for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14N4O2C_{15}H_{14}N_{4}O_{2} and a molecular weight of 282.30 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which contributes to its biological activity.

This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, it disrupts the cell cycle progression from G1 to S phase, which is critical for cancer cell proliferation . This inhibition leads to significant alterations in cellular processes, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit potent anticancer activities. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 0.87 to 12.91 µM against various cancer cell lines such as MCF-7 and MDA-MB-231, outperforming standard treatments like 5-Fluorouracil .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit Cathepsin K , an enzyme implicated in bone resorption and cancer metastasis. Inhibition studies revealed moderate activity with Ki values indicating effective binding . Molecular docking analyses further elucidated the binding interactions within the active site of Cathepsin K.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, a study highlighted that treatment with related compounds resulted in increased caspase-9 levels in treated samples compared to controls .

Toxicity and Safety Profile

Safety assessments in animal models have shown that this compound exhibits a favorable toxicity profile. No acute toxicity was observed at doses up to 2000 mg/kg . Furthermore, pharmacokinetic studies indicated sufficient oral bioavailability and stability in plasma.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Target
This compoundC15H14N4O20.87 - 12.91CDK2
Other Pyrazolo DerivativesVariesVariesCathepsin K

Properties

CAS No.

832741-22-7

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-18-19-13(6-7-17-14(12)19)10-4-3-5-11(16)8-10/h3-9H,2,16H2,1H3

InChI Key

DAOTXDGOBBMKGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)N

Origin of Product

United States

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